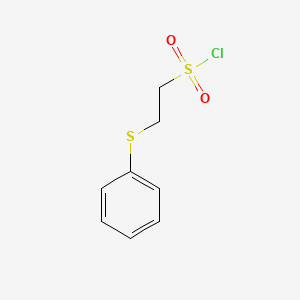

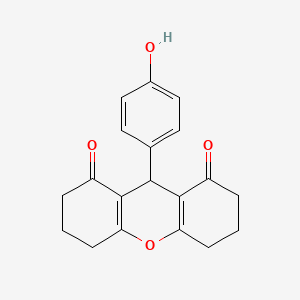

![molecular formula C22H20N4OS B2680716 (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1049369-86-9](/img/structure/B2680716.png)

(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been studied for their potential antifungal activity .

Molecular Structure Analysis

The molecular structure of these compounds includes a phenyl group attached to an imidazo[2,1-b]thiazole ring . The specific molecular structure of “this compound” is not available in the retrieved information.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include a solid form and a molecular weight of 258.30 . The specific physical and chemical properties of “this compound” are not available in the retrieved information.Applications De Recherche Scientifique

Molecular Docking and Synthesis Studies

Research has focused on synthesizing novel compounds similar in structure and analyzing their properties through molecular docking studies, spectral characterization, and DFT calculations. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds, including those with thiazol and thiophene components, to understand their antibacterial activity through molecular docking studies. These efforts aim to elucidate the compound's potential interactions with biological targets, offering insights into its therapeutic applicability (Shahana & Yardily, 2020).

Anti-inflammatory and Acetylcholinesterase Inhibition

Lantos et al. (1984) explored isomeric dihydroimidazo[2,1-b]thiazoles for anti-inflammatory activity, finding significant potencies in certain series over their isomers, suggesting a selective mechanism for cellular interaction and potential therapeutic benefit in inflammatory conditions (Lantos et al., 1984). Similarly, Saeedi et al. (2019) designed arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors, highlighting their potential in treating neurodegenerative diseases through enzyme inhibition (Saeedi et al., 2019).

Anticancer and Antitumor Potential

Compounds with similar structural motifs have been investigated for their antitumor and anticancer properties. The synthesis of novel thiadiazoles and their evaluation for anticonvulsant and anticancer activities exemplifies the potential therapeutic applications of these molecules. These studies provide a foundation for further research into the compound's applicability in oncology (Rajak et al., 2009).

Novel Synthesis Methods

Innovative synthetic approaches for producing compounds with similar structural frameworks have been developed, offering efficient pathways for creating therapeutically relevant molecules. These methods emphasize the compound's significance in medicinal chemistry and its potential as a precursor for various pharmacologically active agents (Gein et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c27-21(25-13-11-24(12-14-25)18-9-5-2-6-10-18)20-16-28-22-23-19(15-26(20)22)17-7-3-1-4-8-17/h1-10,15-16H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXLKAVQSRWSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC4=NC(=CN34)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-Cyanoethyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2680638.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2680639.png)

![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B2680640.png)

![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2680650.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2680653.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B2680656.png)